2-Propanol, 1-(4-methylphenyl)-3-ureido-
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Overview
Description
2-Propanol, 1-(4-methylphenyl)-3-ureido- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a 4-methylphenyl group and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-methylphenyl)-3-ureido- typically involves the reaction of 4-methylphenyl isocyanate with 2-propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ureido group. The reaction can be represented as follows:
[ \text{4-methylphenyl isocyanate} + \text{2-propanol} \rightarrow \text{2-Propanol, 1-(4-methylphenyl)-3-ureido-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. Purification steps, such as distillation or crystallization, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(4-methylphenyl)-3-ureido- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ureido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ureido derivatives with different functional groups.
Scientific Research Applications
2-Propanol, 1-(4-methylphenyl)-3-ureido- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(4-methylphenyl)-3-ureido- involves its interaction with specific molecular targets. The hydroxyl group and ureido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(4-methylphenyl)-3-carbamoyl-
- 2-Propanol, 1-(4-methylphenyl)-3-amino-
- 2-Propanol, 1-(4-methylphenyl)-3-hydroxy-
Uniqueness
2-Propanol, 1-(4-methylphenyl)-3-ureido- is unique due to the presence of both a hydroxyl group and a ureido group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-hydroxy-3-(4-methylphenoxy)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-2-4-10(5-3-8)16-7-9(14)6-13-11(12)15/h2-5,9,14H,6-7H2,1H3,(H3,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSAYXWIQORYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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